molecular formula C28H30N4O5 B2625456 ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 685859-62-5

ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2625456
CAS No.: 685859-62-5
M. Wt: 502.571
InChI Key: RFUBRCUAYDTSRI-QCWLDUFUSA-N
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Description

Ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a useful research compound. Its molecular formula is C28H30N4O5 and its molecular weight is 502.571. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The chemical compound "(E)-ethyl 2-((4-butoxybenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate" has been the subject of various synthesis and derivative formation studies. For instance, H. M. Mohamed explored the creation of similar compounds through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. This process resulted in the formation of ethyl iminothiazolopyridine-4-carboxylate among other derivatives. The reactions were conducted in ethanol/triethylamine solution at room temperature, showcasing the compound's ability to react and form various structurally complex derivatives (H. M. Mohamed, 2021) (H. M. Mohamed, 2014).

Chemical Reactions and Pathways

The compound has also been involved in various chemical reactions and pathways, as detailed by Y. Singh and R. Prager, who studied the photolysis and pyrolysis of similar compounds. The research highlighted different pathways involving loss of CO2 and formation of imino carbene, which could further cyclize to form various complex structures. This indicates the compound's reactivity and the potential for forming diverse chemical structures under different conditions (Y. Singh, R. Prager, 1992).

Chemical Structure and Properties

Characterization of Products

The compound's derivatives have been thoroughly characterized using various spectroscopic methods. For instance, Qing Zeng et al. conducted a study that involved the 1,3-dipolar cycloaddition reaction to yield novel compounds. The structures of these products were characterized by NMR, IR, HRMS spectrometry, and X-ray crystallographic analysis, demonstrating the compound's versatility in forming complex structures and the ability to confirm these structures using advanced techniques (Qing Zeng et al., 2018).

Chemical Transformations and Structural Analysis

The compound has shown a propensity for engaging in chemical transformations leading to structurally diverse derivatives. Research by A. P. Marjani and J. Khalafy, for example, investigated the reactions leading to isoxazolones and their rearrangements to produce imidazopyrimidine and aminoindole derivatives. This highlights the compound's capacity for structural transformations and the formation of various heterocyclic compounds (A. P. Marjani, J. Khalafy, 2010).

Properties

IUPAC Name

ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O5/c1-4-7-17-37-20-13-11-19(12-14-20)26(33)30-25-22(28(35)36-6-3)18-21-24(32(25)15-5-2)29-23-10-8-9-16-31(23)27(21)34/h8-14,16,18H,4-7,15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUBRCUAYDTSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N=C2C(=CC3=C(N2CCC)N=C4C=CC=CN4C3=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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